

# An In-Depth Technical Guide to the Safety and Toxicology of Tetrahydromyrcenol

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## Compound of Interest

Compound Name: *Tetrahydromyrcenol*

Cat. No.: *B1206841*

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## Executive Summary

**Tetrahydromyrcenol** (CAS No. 18479-57-7), a saturated monoterpene alcohol, is a widely used fragrance ingredient valued for its fresh, citrus-lime, and floral-lily scent. This technical guide provides a comprehensive overview of the available safety and toxicological data on **Tetrahydromyrcenol**. The information presented is compiled from a review of publicly available literature, including safety data sheets and toxicological assessments.

This document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed experimental protocols for the principal assessment methods are provided, and logical relationships in safety assessment are visualized through diagrams. While a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) was published in 2022, the full text containing detailed data is not publicly available.<sup>[1]</sup> Consequently, some data presented herein are based on structurally related compounds, a practice known as read-across, to provide a more complete toxicological profile.

## Chemical and Physical Properties

Property	Value
Chemical Name	2,6-Dimethyloctan-2-ol
Synonyms	Tetrahydromyrcenol, Tetrahydromuguol
CAS Number	18479-57-7
Molecular Formula	C10H22O
Molecular Weight	158.29 g/mol
Appearance	Colorless liquid
Odor	Fresh, sweet citrus, lime, floral, lily
Flash Point	72 °C (161.6 °F)
Log P	3.56
Water Solubility	281.9 mg/L at 24°C[2]

## Toxicological Data

### Acute Toxicity

**Tetrahydromyrcenol** exhibits a low order of acute toxicity via both oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg bw	[2]
LD50	Rabbit	Dermal	> 5000 mg/kg bw	[2]

### Irritation and Sensitization

Based on available information, **Tetrahydromyrcenol** is considered to be a skin and eye irritant.[3] A comprehensive assessment of its skin sensitization potential through a Local Lymph Node Assay (LLNA) to determine the EC3 value (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) was not found in the public domain. However, for

the structurally similar substance tetrahydromuguol, a No Expected Sensitization Induction Level (NESIL) of 11,000 µg/cm<sup>2</sup> has been established based on read-across data.[4]

Endpoint	Species/Method	Result	Classification
Skin Irritation	Rabbit (in vivo)	Irritant	GHS Category 2
Eye Irritation	Rabbit (in vivo)	Irritant	GHS Category 2A
Skin Sensitization	LLNA (in vivo)	Data not available	Not classified

## Repeated Dose Toxicity

Specific repeated dose toxicity studies for **Tetrahydromyrcenol**, which would establish a No-Observed-Adverse-Effect Level (NOAEL), were not found in the public literature. However, for the structurally related compound dihydromyrcenol, a 90-day subchronic oral gavage study in rats was conducted. In this study, a NOAEL for developmental toxicity was determined to be 500 mg/kg/day.[5] This information may be considered for a read-across assessment of **Tetrahydromyrcenol**.

## Genotoxicity

A comprehensive review of the genotoxicity of **Tetrahydromyrcenol** was not found in the public domain. However, a safety assessment of the structurally similar compound, dihydromyrcenol, concluded that it is not genotoxic.[5] It is common practice in the fragrance industry to assess genotoxicity through a battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

Assay	Method	Result
Bacterial Reverse Mutation Assay (Ames Test)	OECD 471	Data not available
In Vitro Micronucleus Assay	OECD 487	Data not available
In Vivo Micronucleus Assay	OECD 474	Data not available

## Experimental Protocols

## Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

- **Test System:** Healthy, young adult albino rabbits.
- **Procedure:** A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of shaved skin (approximately 6 cm<sup>2</sup>) under a semi-occlusive dressing for a 4-hour exposure period. An untreated skin area serves as a control.
- **Observations:** The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.
- **Evaluation:** The mean scores for erythema and edema are calculated for each animal. The substance is classified as a skin irritant if it produces a certain level of skin reaction.

## Acute Eye Irritation/Corrosion (OECD 405)

This method evaluates the potential of a substance to cause damage to the eye.

- **Test System:** Healthy, young adult albino rabbits.
- **Procedure:** A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- **Observations:** The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.
- **Evaluation:** The severity of the ocular lesions is scored at each observation time. The substance is classified based on the severity and reversibility of the observed effects.

## Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for identifying skin sensitizers.<sup>[6][7]</sup>

- **Test System:** Mice (typically CBA/J or BALB/c strains).
- **Procedure:** The test substance is applied topically to the dorsum of each ear for three consecutive days. A vehicle control group and a positive control group are also included. On day 6, a solution of  $^3\text{H}$ -methyl thymidine is injected intravenously.
- **Endpoint Measurement:** Three hours after the injection of  $^3\text{H}$ -methyl thymidine, the animals are euthanized, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured as the amount of incorporated  $^3\text{H}$ -methyl thymidine, expressed as disintegrations per minute (DPM).
- **Evaluation:** A Stimulation Index (SI) is calculated by dividing the mean DPM per mouse in each treated group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if at least one concentration results in an SI of  $\geq 3$ . The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is determined by interpolation of the dose-response curve and is a measure of the sensitizing potency.

## Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*).
- **Procedure:** The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 fraction from rat liver). After a suitable incubation period, the bacteria are plated on a minimal agar medium lacking the required amino acid.
- **Endpoint Measurement:** The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
- **Evaluation:** The test substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

## In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

- **Test System:** Rodents, typically mice or rats.
- **Procedure:** The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- **Endpoint Measurement:** The erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.
- **Evaluation:** A significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates that the substance is genotoxic.

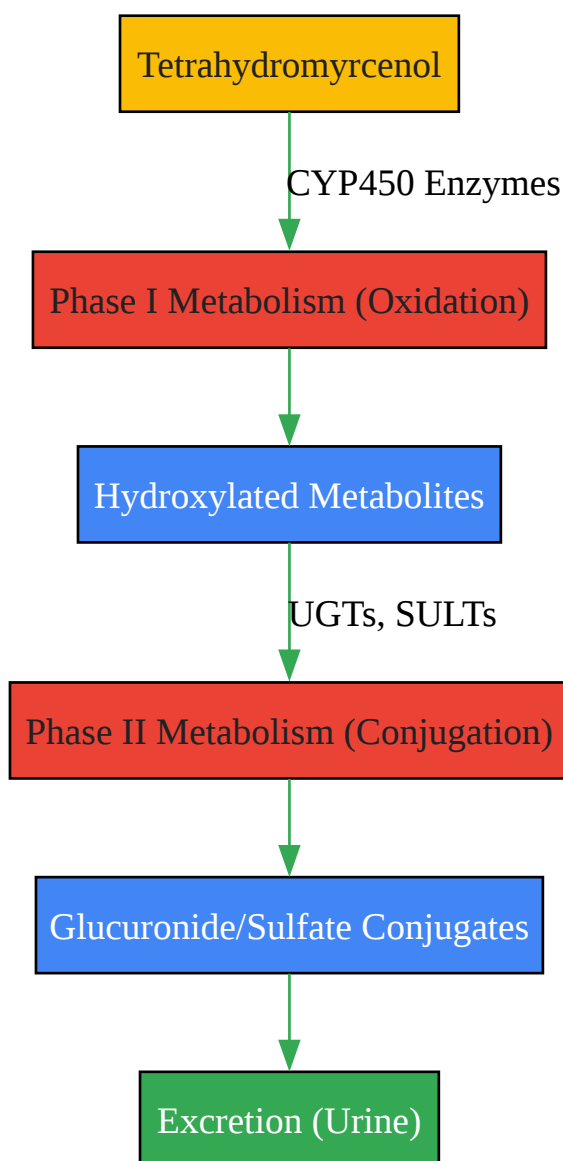
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks in toxicology and safety assessment.



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**Caption:** General workflow for chemical safety assessment.



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**Caption:** Proposed metabolic pathway for **Tetrahydromyrcenol**.

## Metabolism

Specific studies on the metabolism of **Tetrahydromyrcenol** were not identified. However, as an acyclic tertiary alcohol, its metabolic fate can be inferred from the known metabolism of similar terpene alcohols. The primary route of metabolism is expected to involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver. This would likely lead to the formation of more polar, hydroxylated metabolites. These Phase I metabolites can



then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form water-soluble conjugates that are readily excreted in the urine.

## Conclusion

**Tetrahydromyrcenol** demonstrates a low level of acute toxicity. It is classified as a skin and eye irritant. While specific data on skin sensitization and genotoxicity for **Tetrahydromyrcenol** are not publicly available, information from structurally related compounds suggests a low potential for genotoxicity. The absence of a publicly available, detailed RIFM safety assessment from 2022 limits a more definitive conclusion on certain endpoints. Further research to fill these data gaps, particularly regarding skin sensitization potential (EC3 value), repeated dose toxicity (NOAEL), and a definitive genotoxicity profile, would be beneficial for a complete safety characterization of this widely used fragrance ingredient. The proposed metabolic pathway is based on the established biotransformation of similar chemical structures and provides a likely route for its elimination from the body.

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